2-(4-Acetyl-1-piperazinyl)-6-amino-4-(cyanomethyl)pyridine-3,5-dicarbonitrile
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Overview
Description
2-(4-acetyl-1-piperazinyl)-6-amino-4-(cyanomethyl)pyridine-3,5-dicarbonitrile is a member of pyridines and a member of piperazines.
Scientific Research Applications
Synthesis and Characterization
- Novel pyridine derivatives, including those similar to the specified compound, have been synthesized using multi-component reactions. These syntheses typically involve starting materials like malononitrile and various aldehydes or amines, with methods aiming for high yields under specific conditions, as demonstrated by Wu Feng (2011) in the synthesis of related compounds (Wu Feng, 2011).
Development of Fused Heterocycles
- Research by Abdel-ghany et al. (2016) explored creating new derivatives of fused pyridines using similar compounds. These compounds reacted with various other chemicals under specific conditions to yield diverse pyridine derivatives (Abdel-ghany et al., 2016).
Aminomethylation Processes
- Khrustaleva et al. (2014) studied the aminomethylation of similar compounds, leading to the formation of various pyrido[1,2-a][1,3,5]triazine derivatives. This process involves treating compounds with primary amines and formaldehyde, illustrating another application in chemical synthesis (Khrustaleva et al., 2014).
Antifungal and Antimicrobial Applications
- Ibrahim et al. (2008) synthesized compounds from related pyridine dicarbonitriles and evaluated them for antifungal activity. This research demonstrates the potential biomedical applications of these compounds (Ibrahim et al., 2008).
Solvent-Free Synthesis and Corrosion Inhibition
- Mahmoud and El-Sewedy (2018) developed a solvent-free synthesis method for pyridine-3,5-dicarbonitrile derivatives, which also displayed corrosion inhibition properties. This highlights the compound's utility in industrial applications (Mahmoud & El-Sewedy, 2018).
Molecular Docking and Biological Screening
- Flefel et al. (2018) prepared novel pyridine derivatives, including those related to the specified compound, and conducted molecular docking screenings and biological evaluations. This research points to potential pharmacological uses (Flefel et al., 2018).
Insecticidal Applications
- Bakhite et al. (2014) synthesized pyridine derivatives and tested them as insecticides, revealing significant insecticidal activities. This application is vital in agriculture and pest control (Bakhite et al., 2014).
properties
Molecular Formula |
C15H15N7O |
---|---|
Molecular Weight |
309.33 g/mol |
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-6-amino-4-(cyanomethyl)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C15H15N7O/c1-10(23)21-4-6-22(7-5-21)15-13(9-18)11(2-3-16)12(8-17)14(19)20-15/h2,4-7H2,1H3,(H2,19,20) |
InChI Key |
DQMGDLZJJITKOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C(=C(C(=N2)N)C#N)CC#N)C#N |
solubility |
46.4 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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